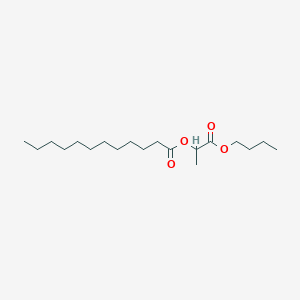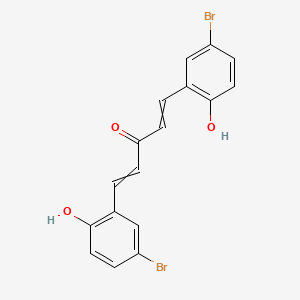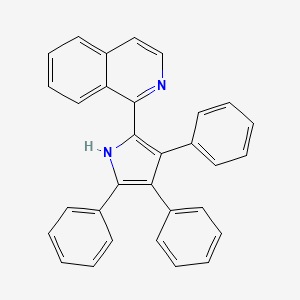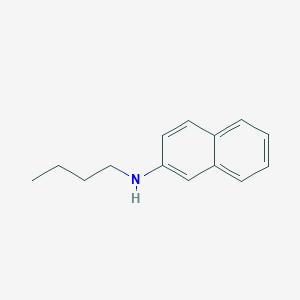
2-(3,4-Dimethyl-phenoxy)-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-phenoxy)-propylamine is an organic compound with the molecular formula C11H17NO It is a derivative of phenoxypropylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenoxy)-propylamine typically involves the reaction of 3,4-dimethylphenol with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol and the subsequent nucleophilic attack on the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-(3,4-Dimethyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H2SO4) for nitration or aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(3,4-Dimethyl-phenoxy)-propylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It may be investigated for its potential therapeutic effects, such as its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethylphenoxy)ethanol
- 2-(3,4-Dimethylphenoxy)ethylamine
- 2-(3,4-Dimethylphenoxy)acetic acid
Uniqueness
2-(3,4-Dimethyl-phenoxy)-propylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propylamine side chain. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 |
InChIキー |
UHWNETBQPWKEAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(C)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)



![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)

![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)





